molecular formula C40H56 B12427683 2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene CAS No. 4418-71-7

2,6,10,14,19,23,27,31-Octamethyl 2,6,8,10,12,14,16,18,20,22,24,26,30-dotriacontatridecaene

Cat. No.: B12427683
CAS No.: 4418-71-7
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lycopene can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common synthetic route involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long conjugated polyene chain characteristic of lycopene .

Industrial Production Methods

Industrial production of lycopene often involves extraction from natural sources such as tomatoes. The extraction process typically includes crushing the tomatoes, followed by solvent extraction using organic solvents like hexane. The extracted lycopene is then purified through crystallization or chromatography .

Mechanism of Action

Lycopene exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Lycopene also modulates various molecular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Lycopene is unique among carotenoids due to its long, linear structure and high degree of conjugation, which gives it strong antioxidant properties. Similar compounds include:

Properties

IUPAC Name

2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJSZIZWZSQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859421
Record name psi,psi-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4418-71-7
Record name cis-Lycopene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4418-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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